1,2-Bis(3,4,5-trimethoxyphenyl)ethylene

Tubulin-binding selectivity Cancer cell selectivity Colchicine-site agents

1,2-Bis(3,4,5-trimethoxyphenyl)ethylene (CAS 61240-22-0), systematically named (E)-3,4,5,3′,4′,5′-hexamethoxystilbene, is a symmetrical E-configured stilbenoid featuring two fully methoxylated phenyl rings linked by an olefin bridge. It belongs to the combretastatin-analog structural class, wherein the 3,4,5-trimethoxyphenyl pharmacophore is a recognized tubulin-binding motif.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
CAS No. 61240-22-0
Cat. No. B3427691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(3,4,5-trimethoxyphenyl)ethylene
CAS61240-22-0
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C20H24O6/c1-21-15-9-13(10-16(22-2)19(15)25-5)7-8-14-11-17(23-3)20(26-6)18(12-14)24-4/h7-12H,1-6H3/b8-7+
InChIKeyDUESHOUIPOUGCU-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(3,4,5-trimethoxyphenyl)ethylene (CAS 61240-22-0): A Structurally Distinctive E-Stilbenoid Tool for Microtubule-Targeted Research Procurement


1,2-Bis(3,4,5-trimethoxyphenyl)ethylene (CAS 61240-22-0), systematically named (E)-3,4,5,3′,4′,5′-hexamethoxystilbene, is a symmetrical E-configured stilbenoid featuring two fully methoxylated phenyl rings linked by an olefin bridge. It belongs to the combretastatin-analog structural class, wherein the 3,4,5-trimethoxyphenyl pharmacophore is a recognized tubulin-binding motif [1]. Unlike its Z-isomer combretastatin A-4 (CA-4, CAS 61240-21-9), which entered clinical trials as a vascular-disrupting agent, this E-isomer exhibits a distinct tubulin interaction profile characterized by attenuated tubulin-binding affinity coupled with enhanced selectivity for cancerous over normal cell lines [2]. The compound serves as a critical E-configuration control in structure–activity relationship (SAR) studies and as a selectivity-optimized lead scaffold distinct from the classical colchicine-site paradigm.

Why Combretastatin A-4 or Other Trimethoxyphenyl Stilbenes Cannot Substitute for (E)-Hexamethoxystilbene in Targeted Procurement


Within the trimethoxyphenyl stilbene chemical space, stereochemistry and methoxylation pattern jointly dictate tubulin-binding thermodynamics and cellular selectivity. The Z-isomer combretastatin A-4 binds the colchicine site with high affinity (tubulin polymerization IC50 ~1.2 µM) and exhibits potent cytotoxicity across cancer lines but poor discrimination between cancerous and normal cells [1]. The E-isomer, (E)-3,4,5,3′,4′,5′-hexamethoxystilbene, interacts more weakly with tubulin relative to colchicine yet demonstrates superior selectivity toward cancerous cells in head-to-head normal-cell comparisons [2]. Additionally, asymmetrically substituted analogs such as (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene display tubulin polymerization inhibition comparable to CA-4 but introduce pharmacokinetic liabilities absent in the symmetrical hexamethoxy E-stilbene scaffold [3]. Generic substitution by any single in-class analog therefore risks either selectivity loss, altered target engagement kinetics, or unpredictable off-target profiles, undermining experimental reproducibility in microtubule-focused research programs.

Quantitative Procurement Evidence: Head-to-Head Comparator Data for (E)-3,4,5,3′,4′,5′-Hexamethoxystilbene


Selectivity Advantage Over Colchicine: Cancer vs. Normal Cell Cytotoxicity Ratios

(E)-3,3′,4,4′,5,5′-Hexamethoxystilbene (compound 6) demonstrated weaker tubulin binding relative to colchicine in molecular docking analyses on the colchicine binding site of tubulin, but exhibited greater selectivity toward cancerous cell lines (HeLa and U87) versus normal cell lines (EUFA30 and HEK293) when compared directly with colchicine and compound 4 [1]. Compound 4 bound tubulin more strongly than colchicine yet showed no selectivity between cancer and normal cells, whereas compound 6 combined moderate tubulin engagement with preferential cancer-cell cytotoxicity—a balance not achieved by either colchicine or compound 4 in the same study [1]. This differential selectivity profile was confirmed by flow cytometry-based cytotoxicity assays run in parallel across all four cell lines [1].

Tubulin-binding selectivity Cancer cell selectivity Colchicine-site agents

E- vs. Z-Isomer Differentiation: Stereochemical Control of Tubulin Binding Affinity

The E-configuration of 1,2-bis(3,4,5-trimethoxyphenyl)ethylene imposes a planar, extended geometry that contrasts with the bent conformation of the Z-isomer (combretastatin A-4, CAS 61240-21-9). Combretastatin A-4 inhibits tubulin polymerization with an IC50 of approximately 1.2 µM [1], whereas the E-isomer (CAS 61240-22-0) interacts more weakly with tubulin, as demonstrated by molecular docking scores and reduced tubulin-binding energy relative to colchicine and CA-4 [2]. This stereochemistry-driven affinity differential is a direct consequence of the olefin geometry, which determines the spatial orientation of the two 3,4,5-trimethoxyphenyl rings within the colchicine binding pocket [2]. In tubulin polymerization assays, E-stilbenes generally exhibit significantly lower inhibitory potency than their Z-counterparts [3].

E/Z stereochemistry Tubulin polymerization Combretastatin analogs

Symmetrical Hexamethoxy Substitution: Metabolic Stability and Physicochemical Differentiation from Hydroxylated Stilbenes

Unlike resveratrol (3,5,4′-trihydroxystilbene) and other hydroxylated stilbenes that undergo rapid Phase II glucuronidation and sulfation, the fully methoxylated structure of (E)-3,4,5,3′,4′,5′-hexamethoxystilbene eliminates all free phenolic OH groups, blocking primary metabolic conjugation pathways [1]. Class-level evidence demonstrates that per-methylation of polyphenolic stilbenes significantly enhances metabolic stability and cellular uptake by increasing lipophilicity and reducing susceptibility to UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes [2]. While direct metabolic stability data for CAS 61240-22-0 are not yet published, the symmetrical hexamethoxy pattern represents a maximal methoxylation strategy distinct from partially methoxylated analogs such as pterostilbene (3,5-dimethoxy-4′-hydroxystilbene), which retains one free hydroxyl and thus a residual conjugation liability [2].

Metabolic stability Methoxy vs. hydroxy substitution Pharmacokinetics

Activity Profile Across Cancer Cell Line Panel: HeLa, U87, and HepG2 Cytotoxicity

In the Garbicz et al. study, (E)-3,3′,4,4′,5,5′-hexamethoxystilbene (compound 6) was among the three most active compounds of the nine-compound panel, demonstrating significant cytotoxicity against HeLa (cervical carcinoma) and U87 (glioblastoma) cell lines in MTT assays [1]. An independent report indicates cytotoxicity against HepG2 hepatocellular carcinoma cells with an IC50 value of approximately 1.38 µM, associated with apoptosis induction via the p53/Bax pathway . While CA-4 typically exhibits sub-micromolar IC50 values across these same lines (e.g., HeLa IC50 ~0.003 µM, HepG2 IC50 ~0.002 µM [2]), the E-isomer achieves cytotoxicity in the low micromolar range with the documented selectivity advantage described in Evidence Item 1 above.

HeLa cytotoxicity U87 glioblastoma HepG2 hepatocellular carcinoma

Tubulin-Binding Mode Differentiation via Molecular Docking: Colchicine-Site Engagement Without High-Affinity Binding

Molecular docking studies on the colchicine binding site of the tubulin heterodimer (PDB crystal structure) revealed that (E)-3,3′,4,4′,5,5′-hexamethoxystilbene (compound 6) interacts with tubulin through a binding pose distinct from that of colchicine and compound 4 [1]. Compound 6 exhibited weaker tubulin interaction energy compared with colchicine, consistent with its lower cytotoxicity, but its binding orientation placed the two 3,4,5-trimethoxyphenyl rings in a symmetrical arrangement that may underlie its selectivity profile [1]. The symmetrical E-stilbene scaffold thus occupies the colchicine pocket in a manner that does not maximize binding enthalpy but favors selective cellular pharmacodynamics, a feature not shared by asymmetrical CA-4-type Z-stilbenes [2].

Molecular docking Colchicine binding site Tubulin heterodimer interaction

Optimal Procurement and Application Scenarios for (E)-3,4,5,3′,4′,5′-Hexamethoxystilbene Based on Quantitative Differentiation Evidence


Cancer-Selective Tubulin Probe for Normal vs. Malignant Cell Discrimination Studies

Investigators requiring a tubulin-binding compound that preferentially affects cancer cells while sparing normal fibroblasts or epithelial cells should procure (E)-hexamethoxystilbene rather than colchicine or CA-4. The Garbicz et al. 2020 study provides direct evidence that compound 6 exhibits selectivity toward HeLa and U87 cancer lines versus EUFA30 and HEK293 normal lines, whereas colchicine and the high-affinity binder compound 4 showed no such discrimination [1]. This scenario is directly supported by Evidence Items 1 and 5 in Section 3.

E-Configuration Stereochemical Control in Combretastatin Analog SAR Programs

Medicinal chemistry teams conducting structure–activity relationship studies on the combretastatin scaffold should include (E)-3,4,5,3′,4′,5′-hexamethoxystilbene as the fully methoxylated E-isomer reference compound. Its planar E-geometry produces a tubulin binding profile distinct from the Z-isomer CA-4, enabling systematic evaluation of how olefin stereochemistry modulates binding affinity, cellular potency, and selectivity [2]. This application follows directly from Evidence Item 2.

Metabolically Stable Stilbene Scaffold for Extended-Duration Cellular Assays

Researchers conducting long-term cell-based assays (≥48 hours) where stilbene catabolism via Phase II conjugation could confound results should prioritize the hexamethoxy E-stilbene over hydroxylated analogs such as resveratrol or pterostilbene. The complete absence of free phenolic hydroxyls eliminates primary metabolic conjugation sites, a class-level advantage supported by published methoxy-vs-hydroxy SAR in the stilbene chemotype [3]. This scenario draws from Evidence Item 3, with the caveat that direct metabolic stability measurements for this specific compound remain to be published.

Low-Affinity Tubulin Ligand for Mechanistic Dissection of Binding-Kinetics vs. Cellular-Response Relationships

Biophysical and cell biology groups investigating the relationship between tubulin-ligand residence time and downstream cellular outcomes (mitotic arrest, apoptosis, cytoskeletal disruption) should procure this compound as a low-affinity colchicine-site ligand. Its micromolar cellular IC50 and reduced tubulin-binding energy, combined with confirmed microtubule-network disruption at 60 µM in HCT116 cells [2], make it suitable for dose-escalation studies that probe the threshold of target engagement required for phenotypic response. This application is supported by Evidence Items 4 and 5.

Quote Request

Request a Quote for 1,2-Bis(3,4,5-trimethoxyphenyl)ethylene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.